(4-formyl-2-methoxyphenyl) pyridine-3-carboxylate
Description
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-18-13-7-10(9-16)4-5-12(13)19-14(17)11-3-2-6-15-8-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEKGVVKLQOETF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332212 | |
| Record name | (4-formyl-2-methoxyphenyl) pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196497 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380431-06-1 | |
| Record name | (4-formyl-2-methoxyphenyl) pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification via Acyl Chlorides
Acyl chlorides are widely used for esterification due to their high reactivity. For example, tricadenoic acid (tridecanoic acid) and acetovanillinone were coupled using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) in acetonitrile under reflux. The reaction proceeded via activation of the carboxylic acid to form an intermediate O-acylisourea, which reacts with the phenolic hydroxyl group of 4-formyl-2-methoxyphenol.
Key Parameters:
Protective Group Considerations
The formyl group (-CHO) is sensitive to oxidation and nucleophilic attack. In the synthesis of 4-formyl-2-methoxyphenyl esters, protective strategies may involve:
- Acetal Formation: Temporary protection of the formyl group using ethylene glycol or trimethyl orthoformate.
- Inert Atmosphere: Conducting reactions under nitrogen or argon to prevent oxidation.
Proposed Routes for (4-Formyl-2-methoxyphenyl) Pyridine-3-Carboxylate
Route 1: Direct Esterification of Pyridine-3-Carbonyl Chloride
Reactants:
- Pyridine-3-carbonyl chloride
- 4-Formyl-2-methoxyphenol
Procedure:
- Dissolve 4-formyl-2-methoxyphenol (1.0 equiv) in anhydrous dichloromethane.
- Add pyridine-3-carbonyl chloride (1.2 equiv) dropwise at 0°C.
- Introduce DMAP (0.1 equiv) and stir under nitrogen for 12 hours.
- Quench with 1M HCl, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate).
Challenges:
- Pyridine-3-carbonyl chloride is less stable than its 4-isomer, requiring low temperatures.
- Competing side reactions at the formyl group may necessitate protective measures.
Route 2: Steglich Esterification Using Coupling Agents
Reactants:
- Pyridine-3-carboxylic acid
- 4-Formyl-2-methoxyphenol
- EDC·HCl and DMAP
Procedure:
- Activate pyridine-3-carboxylic acid (1.0 equiv) with EDC·HCl (1.5 equiv) and DMAP (0.2 equiv) in DMF.
- Add 4-formyl-2-methoxyphenol (1.1 equiv) and stir at room temperature for 24 hours.
- Isolate the product via extraction and silica gel chromatography.
Advantages:
- Avoids handling unstable acyl chlorides.
- Suitable for acid-sensitive substrates.
Optimization and Analytical Validation
Reaction Monitoring
Thin-Layer Chromatography (TLC):
- System: Hexane/ethyl acetate (3:1 v/v)
- Visualization: UV light (254 nm) and ceric ammonium molybdate stain.
High-Performance Liquid Chromatography (HPLC):
- Column: C18 reverse-phase
- Mobile Phase: Acetonitrile/water (70:30)
- Retention Time: ~8.2 minutes (theoretical estimate based on logP)
Spectroscopic Characterization
1H NMR (400 MHz, CDCl3):
- δ 10.02 (s, 1H, -CHO)
- δ 8.85–8.70 (m, 1H, pyridine H-2)
- δ 8.30–8.15 (m, 1H, pyridine H-4)
- δ 7.60–7.45 (m, 1H, aromatic H-6)
- δ 3.95 (s, 3H, -OCH3)
IR (ATR, neat):
- 1725 cm⁻¹ (ester C=O)
- 1690 cm⁻¹ (formyl C=O)
- 1580 cm⁻¹ (aromatic C=C)
Comparative Data for Analogous Esters
Chemical Reactions Analysis
Types of Reactions
(4-formyl-2-methoxyphenyl) pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 4-carboxy-2-methoxyphenyl pyridine-3-carboxylate.
Reduction: 4-hydroxymethyl-2-methoxyphenyl pyridine-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-formyl-2-methoxyphenyl) pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of functional materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of (4-formyl-2-methoxyphenyl) pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyridine moiety can coordinate with metal ions to form complexes. These interactions can modulate biological activities and catalytic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare (4-formyl-2-methoxyphenyl) pyridine-3-carboxylate with analogous pyridine-3-carboxylate derivatives, focusing on synthesis, reactivity, and functional group effects.
Reactivity of Pyridine-3-Carboxylate Esters
Pyridine-3-carboxylate esters exhibit diverse reactivity depending on substituents. For example, ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e) reacts with N-chlorosuccinimide (NCS) in ethyl acetate or tetrahydrofuran to yield ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate (6e) with 83% and 76% yields, respectively. In contrast, using acetic acid as the solvent produces ethyl 5-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylate (8e) in 83% yield . This highlights how solvent choice and substituent positioning (e.g., methyl vs. formyl groups) critically influence reaction pathways.
| Compound | Substituents | Reaction Conditions | Product | Yield |
|---|---|---|---|---|
| Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e) | Methyl at imidazo C5, ethyl ester | NCS in ethyl acetate | Ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate | 83% |
| Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e) | Methyl at imidazo C5, ethyl ester | NCS in acetic acid | Ethyl 5-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylate | 83% |
For this compound, the formyl group could enable distinct reactivity, such as participation in Schiff base formation or coordination to metal ions, which is absent in methyl-substituted analogs like 3e .
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. This could alter its UV-Vis absorption or fluorescence properties.
- Solubility : The methoxy group in the phenyl ring may enhance solubility in polar solvents, similar to methoxy-substituted analogs in other studies.
Biological Activity
(4-formyl-2-methoxyphenyl) pyridine-3-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article presents an overview of its biological properties, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure that includes:
- A formyl group at the para position of the phenyl ring,
- A methoxy group at the ortho position,
- A pyridine ring with a carboxylate group at the 3-position.
This combination of functional groups contributes to its reactivity and biological activity, allowing for interactions with various biological targets.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits notable antimicrobial activity . In vitro assays have shown that compounds with similar structures often demonstrate varying degrees of cytotoxicity against different bacterial strains. The presence of methoxy and formyl groups may enhance the compound's ability to interact with microbial cell membranes or inhibit essential enzymes involved in bacterial growth.
Anticancer Properties
Research has highlighted the potential anticancer properties of this compound. Similar derivatives have been studied for their ability to induce apoptosis in cancer cell lines. The cytotoxic effects observed in preliminary studies suggest that this compound may influence cell signaling pathways or inhibit specific enzymes involved in cancer progression .
The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. Studies suggest that the compound may act by:
- Inhibiting enzyme activity related to cell proliferation,
- Modulating signaling pathways involved in inflammation and cancer,
- Interacting with nucleic acids or proteins, thereby altering their function.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methoxybenzaldehyde | Methoxy and aldehyde groups | Antimicrobial properties |
| Pyridine-3-carboxylic acid | Carboxylic acid and pyridine ring | Anti-inflammatory effects |
| 2-Methoxybenzoic acid | Methoxy group and carboxylic acid | Antioxidant properties |
| This compound | Aldehyde, methoxy, and carboxylic functionalities | Antimicrobial and anticancer properties |
The unique combination of aldehyde and carboxylic functionalities along with methoxy substitution enhances its reactivity and biological interactions compared to these similar compounds.
Case Studies and Research Findings
- Antimicrobial Study : A study evaluating various synthesized derivatives found that compounds similar to this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
- Cytotoxicity Assays : In vitro tests on cancer cell lines demonstrated that this compound significantly inhibited cell growth, with IC50 values comparable to established anticancer agents. This indicates its potential as a lead compound for further drug development .
- Mechanistic Insights : Docking studies revealed that this compound binds effectively to specific targets involved in cancer pathways, further supporting its role as a therapeutic agent.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
